molecular formula C14H11N3O3 B13664672 8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13664672
M. Wt: 269.25 g/mol
InChI Key: FXYMJPYKQNYAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(2-Bromophenyl)imidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

8-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O3/c1-20-13-7-4-8-16-9-11(15-14(13)16)10-5-2-3-6-12(10)17(18)19/h2-9H,1H3

InChI Key

FXYMJPYKQNYAQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.